2-(3-(4-fluorophenyl)ureido)-N-(furan-2-ylmethyl)thiazole-4-carboxamide
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Description
2-(3-(4-fluorophenyl)ureido)-N-(furan-2-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O3S and its molecular weight is 360.36. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition for Cancer Treatment
One of the notable applications of compounds similar to 2-(3-(4-fluorophenyl)ureido)-N-(furan-2-ylmethyl)thiazole-4-carboxamide involves their use as inhibitors of carbonic anhydrase (CA) isoforms IX and XII. These isoforms are associated with cancer, and their inhibition can potentially suppress tumor growth. Al-Warhi et al. (2022) explored various benzothiazole-based analogues, including structures related to the specified compound, for their ability to inhibit CA and evaluated their anticancer properties in vitro. This research highlights the potential of such compounds in developing new cancer therapies (Al-Warhi et al., 2022).
Antimicrobial Activity
Thiazole-based compounds, including those with structural similarities to the specified compound, have been investigated for their antimicrobial properties. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and assessed its antimicrobial efficacy against various bacteria and fungi, showing promising results. This suggests that such compounds could be valuable in the development of new antimicrobial agents (Cakmak et al., 2022).
Fluorination Techniques for Heteroaromatic Compounds
In the realm of synthetic chemistry, the fluorination of heteroaromatic compounds, such as those containing furan rings, is a crucial process for creating molecules with potential pharmaceutical applications. Yuan et al. (2017) reported on a method for the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, offering an effective way to synthesize fluorinated derivatives for further chemical exploration and drug development (Yuan et al., 2017).
Properties
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S/c17-10-3-5-11(6-4-10)19-15(23)21-16-20-13(9-25-16)14(22)18-8-12-2-1-7-24-12/h1-7,9H,8H2,(H,18,22)(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXDCYJNJGACTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.